3-(4H,5H,6H-Cyclopenta[B]thiophen-2-YL)-1H-pyrazol-5-amine
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Overview
Description
3-(4H,5H,6H-Cyclopenta[B]thiophen-2-YL)-1H-pyrazol-5-amine is a heterocyclic compound that features a unique combination of a cyclopenta[b]thiophene ring fused with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4H,5H,6H-Cyclopenta[B]thiophen-2-YL)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 3-(2-aryl-2-oxoethylidene)-2-oxindoles with α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation . This method provides a high yield of the desired thiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis can enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
3-(4H,5H,6H-Cyclopenta[B]thiophen-2-YL)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4H,5H,6H-Cyclopenta[B]thiophen-2-YL)-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds and functional materials.
Mechanism of Action
The mechanism of action of 3-(4H,5H,6H-Cyclopenta[B]thiophen-2-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes or receptors involved in inflammation, microbial growth, or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropanecarbonyl-4H,5H,6H-Cyclopenta[B]thiophen-2-Amine: This compound has a similar thiophene ring structure but differs in the substituents attached to the ring.
4H-Cyclopenta[B]Thiophen-6(5H)-One: Another related compound with a thiophene ring but different functional groups.
Uniqueness
3-(4H,5H,6H-Cyclopenta[B]thiophen-2-YL)-1H-pyrazol-5-amine is unique due to the presence of both a thiophene and a pyrazole ring in its structure. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H11N3S |
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Molecular Weight |
205.28 g/mol |
IUPAC Name |
5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H11N3S/c11-10-5-7(12-13-10)9-4-6-2-1-3-8(6)14-9/h4-5H,1-3H2,(H3,11,12,13) |
InChI Key |
UCBWMHPYBBGMQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C2)C3=CC(=NN3)N |
Origin of Product |
United States |
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